molecular formula C14H8BrFN4O2 B2610786 6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine CAS No. 882082-27-1

6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine

Cat. No.: B2610786
CAS No.: 882082-27-1
M. Wt: 363.146
InChI Key: RFFZAGFTENCCSB-UHFFFAOYSA-N
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Description

6-Bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine is a quinazoline derivative characterized by a bromine atom at position 6 of the quinazoline core and a 4-fluoro-3-nitrophenyl substituent at the 4-amino position. Quinazolines are a class of heterocyclic compounds widely studied for their biological activities, particularly as kinase inhibitors and cytotoxic agents .

Properties

IUPAC Name

6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN4O2/c15-8-1-4-12-10(5-8)14(18-7-17-12)19-9-2-3-11(16)13(6-9)20(21)22/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFZAGFTENCCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Chemical Reactions Analysis

6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
The quinazoline moiety is known to interact with various molecular targets involved in cancer progression. Compounds similar to 6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine have been shown to inhibit key signaling pathways, such as the epidermal growth factor receptor (EGFR), which is critical in many cancers.

Case Studies:

  • In Vitro Studies: Research has demonstrated that quinazoline derivatives exhibit cytotoxic effects against human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, a related compound was found to have an IC50 value of 2.49 µM against MCF7 cells, indicating potent anticancer activity .
  • Molecular Docking Studies: These studies suggest that compounds with similar structures effectively bind to the active sites of target proteins, supporting their potential as therapeutic agents .

Anti-inflammatory Properties

Research Insights:
Quinazoline derivatives are also being explored for their anti-inflammatory effects. The compound's ability to inhibit inflammatory mediators makes it a candidate for treating conditions characterized by chronic inflammation.

Data Table: Anti-inflammatory Activity Comparison

Compound NameActivity LevelReference
N-(4-fluorophenyl)quinazolin-4-amineHigh
This compoundModerate

Antimicrobial Applications

Antimicrobial Activity:
Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Case Study:
A study highlighted the effectiveness of a related quinazoline compound against various strains of bacteria, showcasing its potential as an alternative to conventional antibiotics .

Other Biological Activities

Antiviral and Antidiabetic Potential:
Beyond anticancer and anti-inflammatory applications, quinazoline derivatives have shown promise in antiviral and antidiabetic activities:

  • Antiviral: Some compounds demonstrate inhibition against viruses such as HCV and CMV, with IC50 values significantly lower than standard antiviral drugs .
  • Antidiabetic: Inhibitory effects on enzymes like alpha-amylase and alpha-glucosidase have been documented, indicating potential for managing diabetes .

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also bind to receptors, modulating signal transduction pathways involved in cell growth and survival .

Comparison with Similar Compounds

Structural Variations

The target compound is structurally compared to other 6-bromo-N-substituted quinazolin-4-amine derivatives (Table 1):

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CF₃, halogens) are common in these derivatives, improving stability and target binding .
  • Bulkier substituents (e.g., thiophen-2-ylmethyl) may hinder cellular uptake but enhance selectivity .
Table 2: Cytotoxic and Enzymatic Activities
Compound Name Target Cells/Enzymes Activity (IC₅₀) Reference
3j (6-bromo-N-(3-chlorophenyl)quinazolin-4-amine) MCF-7 (breast cancer), HeLa (cervical) Active (exact IC₅₀ not reported)
3f (6-bromo-N-(2,4-difluorophenyl)quinazolin-4-amine) MCF-7, HeLa Moderate cytotoxicity
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Clk kinases Potent inhibition (SAR study)
8a (6-bromo-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine) EGFR Not reported

Key Observations :

  • Halogenated derivatives (e.g., 3j, 3f) show cytotoxicity against cancer cell lines, likely due to enhanced DNA intercalation or kinase inhibition .
  • The nitro group in the target compound may improve binding to nitroreductase enzymes, enabling prodrug activation in hypoxic tumor environments .

Biological Activity

6-Bromo-N-(4-fluoro-3-nitrophenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry. The compound's unique structure, characterized by both bromine and fluorine substituents, enhances its reactivity and biological activity, making it a valuable candidate for various therapeutic applications, including anticancer, antiviral, and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9BrF2N4O2. Its structure includes a bromine atom, a fluorine atom, and a nitro group attached to the phenyl ring. This configuration contributes to its chemical reactivity and biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors within cells. It may inhibit enzyme activity or modulate signal transduction pathways that regulate cell growth and survival, leading to potential therapeutic effects against various diseases, particularly cancer.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, in vivo studies demonstrated its ability to inhibit tumor growth in Calu-6 lung carcinoma xenografts by 79% with a dosage of 100 mg/kg administered daily for 21 days . Other studies have shown that quinazoline derivatives can selectively inhibit various cancer cell lines, including MCF-7 (breast) and A549 (lung), with IC50 values indicating potent cytotoxicity .

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A5HT-2912

Antiviral Activity

The compound has also been studied for its antiviral properties. Quinazoline derivatives are known to exhibit inhibitory effects on viral replication mechanisms, although specific data on this compound's antiviral efficacy remains limited in the current literature .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Quinazoline derivatives are recognized for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of quinazoline derivatives. For example:

  • VEGFR Inhibition : A related study highlighted the importance of structural modifications in enhancing VEGFR inhibition among quinazoline derivatives. The presence of specific substituents significantly affected the binding affinity and selectivity towards VEGFR .
  • Antibacterial Activity : Quinazolinone derivatives have been reported to possess antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited higher activity than standard antibacterial drugs like Ciprofloxacin .
  • Multi-targeted Approaches : Recent research indicates that quinazoline derivatives can act as multi-target-directed ligands (MTDLs), providing a promising avenue for tackling complex diseases through simultaneous inhibition of multiple targets .

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